molecular formula C9H7NO4 B11773518 6-Amino-7-hydroxybenzofuran-2-carboxylic acid CAS No. 258828-57-8

6-Amino-7-hydroxybenzofuran-2-carboxylic acid

Cat. No.: B11773518
CAS No.: 258828-57-8
M. Wt: 193.16 g/mol
InChI Key: ZKEKVVPJARRAAQ-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its specific functional groups, offers a range of possibilities for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally, demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis methods mentioned above can be adapted for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-7-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for creating derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Amino-7-hydroxybenzofuran-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting tumor growth or viral replication .

Comparison with Similar Compounds

    Amiodarone: Used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic properties.

    Bergapten: Used in dermatological treatments.

    Nodekenetin: Explored for its anti-cancer properties.

    Xanthotoxin: Used in treating skin disorders.

    Usnic Acid: Known for its antibacterial and antifungal properties.

Uniqueness: 6-Amino-7-hydroxybenzofuran-2-carboxylic acid stands out due to its specific functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

258828-57-8

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

6-amino-7-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3,11H,10H2,(H,12,13)

InChI Key

ZKEKVVPJARRAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(O2)C(=O)O)O)N

Origin of Product

United States

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